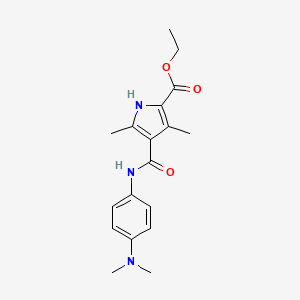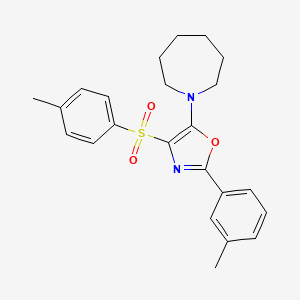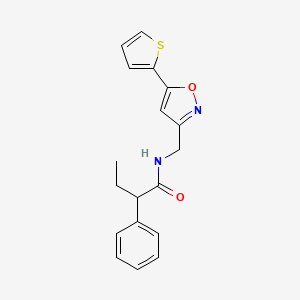
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfanyl-containing pyridazinone derivative that has been synthesized using various methods. Its unique structure and properties make it a promising candidate for future research in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is not fully understood. However, it has been suggested that it may act as a kinase inhibitor, specifically targeting the protein kinase CK2. This inhibition may lead to the disruption of cellular signaling pathways, which could have implications in various disease states.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has biochemical and physiological effects on various cell types. It has been found to induce cell death in cancer cells and inhibit cell migration and invasion. Additionally, it has been shown to have anti-inflammatory effects in macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone in lab experiments is its specificity for CK2 inhibition. This allows for targeted studies on the role of CK2 in various disease states. However, one limitation is the lack of knowledge regarding its mechanism of action, which may hinder its potential applications.
Future Directions
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone. Some potential areas of study include:
1. Further investigation into its mechanism of action and its specificity for CK2 inhibition.
2. Exploration of its potential as a therapeutic agent in cancer treatment.
3. Study of its anti-inflammatory effects in various disease states.
4. Investigation of its potential as a tool for studying cellular signaling pathways.
5. Development of more efficient synthesis methods for this compound.
In conclusion, 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a promising compound for scientific research. Its unique structure and properties make it a valuable tool for studying various cellular processes and disease states. Further research is needed to fully understand its mechanism of action and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has been achieved using different methods. One of the most common methods involves the reaction between 6-bromo-4-(4-methylpiperidin-1-yl)pyridazine and 3-cyanopyridine-2-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with good yields.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone has been found to have potential applications in scientific research. It has been studied for its mechanism of action and its biochemical and physiological effects.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-10-21(11-7-13)17(22)12-23-16-3-2-15(19-20-16)14-4-8-18-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDYXIDJMMQGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)


![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2800089.png)
![3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2800090.png)


![N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide](/img/structure/B2800094.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2800097.png)